molecular formula C8H16O7 B11829641 3-O-(2-Hydroxyethyl)-D-glucose CAS No. 10230-18-9

3-O-(2-Hydroxyethyl)-D-glucose

Cat. No.: B11829641
CAS No.: 10230-18-9
M. Wt: 224.21 g/mol
InChI Key: HZXNZEPXEWYIOH-ULAWRXDQSA-N
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Description

3-O-(2-Hydroxyethyl)-D-glucose is a derivative of glucose, a simple sugar that is a primary energy source for living organisms This compound features a hydroxyethyl group attached to the third carbon of the glucose molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-(2-Hydroxyethyl)-D-glucose typically involves the selective protection of hydroxyl groups on the glucose molecule, followed by the introduction of the hydroxyethyl group. One common method includes the use of protecting groups such as acetals or silyl ethers to protect the hydroxyl groups at positions 1, 2, 4, and 6. The hydroxyl group at position 3 is then reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the primary alcohol group in the hydroxyethyl moiety can be oxidized to an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with reduced functional groups, such as converting the aldehyde group back to an alcohol.

    Substitution: The hydroxyl groups in the glucose moiety can participate in substitution reactions, where they can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: Products include 3-O-(2-oxoethyl)-D-glucose and 3-O-(2-carboxyethyl)-D-glucose.

    Reduction: Products include 3-O-(2-hydroxyethyl)-D-glucitol.

    Substitution: Various substituted glucose derivatives depending on the substituent introduced.

Scientific Research Applications

3-O-(2-Hydroxyethyl)-D-glucose has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying carbohydrate chemistry.

    Biology: The compound can be used in studies of glucose metabolism and transport, as well as in the development of glucose analogs for research purposes.

    Industry: It can be used in the production of biodegradable polymers and as an intermediate in the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of 3-O-(2-Hydroxyethyl)-D-glucose involves its interaction with enzymes and transporters involved in glucose metabolism. The hydroxyethyl group may influence the compound’s binding affinity and specificity for these molecular targets, potentially altering its metabolic fate and biological activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    2-Deoxy-D-glucose: A glucose analog that lacks the hydroxyl group at the second carbon.

    6-O-(2-Hydroxyethyl)-D-glucose: A similar compound with the hydroxyethyl group attached to the sixth carbon.

    Methyl-α-D-glucopyranoside: A methylated derivative of glucose.

Uniqueness: 3-O-(2-Hydroxyethyl)-D-glucose is unique due to the specific position of the hydroxyethyl group, which can influence its chemical reactivity and biological interactions. This positional specificity can lead to different metabolic pathways and applications compared to other glucose derivatives.

Biological Activity

3-O-(2-Hydroxyethyl)-D-glucose (HEG) is a derivative of D-glucose that has garnered attention for its biological activities and potential therapeutic applications. This compound is characterized by the addition of a hydroxyethyl group at the 3-position of the glucose molecule, which may influence its interaction with biological systems. This article reviews the biological activity of HEG, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H16O6\text{C}_8\text{H}_{16}\text{O}_6

This structure indicates the presence of hydroxyl groups that can participate in hydrogen bonding, potentially enhancing its solubility and reactivity in biological environments.

HEG exhibits several biological activities, primarily attributed to its ability to modulate cellular signaling pathways. Some key mechanisms include:

  • Glucose Transport Modulation : HEG has been shown to interact with glucose transporters, particularly SGLT1 and GLUT2, influencing glucose uptake in various cell types. This interaction is crucial in metabolic processes and insulin signaling.
  • Antioxidant Properties : Research indicates that HEG possesses antioxidant capabilities, which can mitigate oxidative stress in cells. This property is beneficial in preventing cellular damage associated with various diseases.
  • Anti-inflammatory Effects : HEG may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, thereby contributing to the regulation of inflammation-related pathways.

Case Studies

  • In Vitro Studies on Glucose Uptake
    A study investigated the effect of HEG on glucose uptake in human intestinal epithelial cells. Results demonstrated that HEG significantly enhanced glucose transport via SGLT1, suggesting its potential utility in managing glucose levels in diabetic patients .
  • Antioxidant Activity Assessment
    In a laboratory setting, HEG was evaluated for its antioxidant capacity using DPPH radical scavenging assays. The findings indicated that HEG effectively scavenged free radicals, exhibiting a dose-dependent response that highlights its potential as a therapeutic agent against oxidative stress-related conditions .
  • Anti-inflammatory Response in Macrophages
    A recent study explored the anti-inflammatory properties of HEG in LPS-stimulated macrophages. Treatment with HEG resulted in a marked reduction of TNF-α and IL-6 levels, demonstrating its ability to modulate inflammatory responses .

Data Tables

Biological ActivityMechanismReference
Glucose UptakeEnhances SGLT1 activity
Antioxidant ActivityScavenges free radicals
Anti-inflammatoryReduces cytokine production

Properties

CAS No.

10230-18-9

Molecular Formula

C8H16O7

Molecular Weight

224.21 g/mol

IUPAC Name

(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-(2-hydroxyethoxy)hexanal

InChI

InChI=1S/C8H16O7/c9-1-2-15-8(6(13)4-11)7(14)5(12)3-10/h4-10,12-14H,1-3H2/t5-,6+,7-,8-/m1/s1

InChI Key

HZXNZEPXEWYIOH-ULAWRXDQSA-N

Isomeric SMILES

C(CO[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)O

Canonical SMILES

C(COC(C(C=O)O)C(C(CO)O)O)O

Origin of Product

United States

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